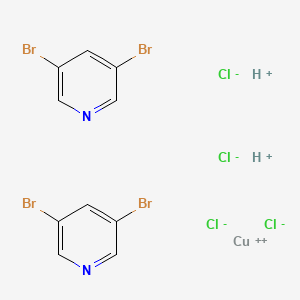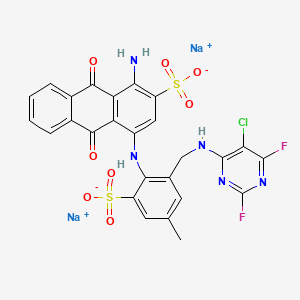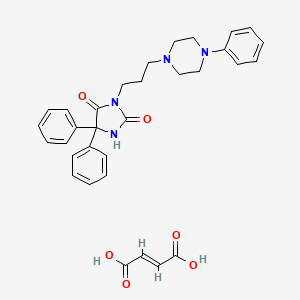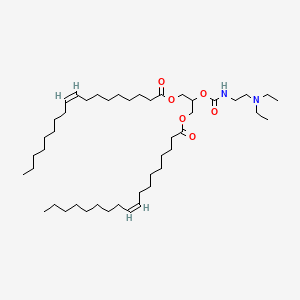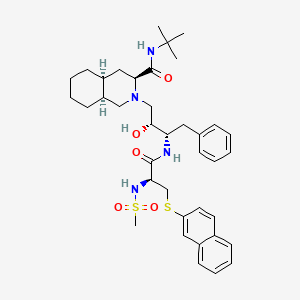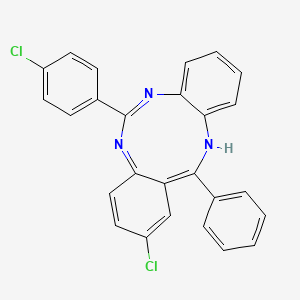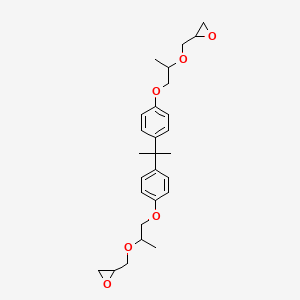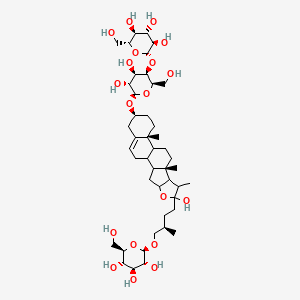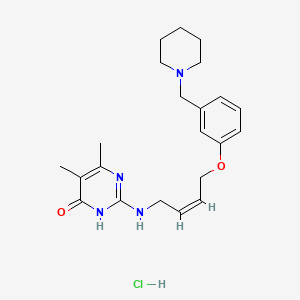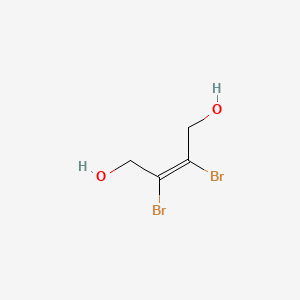
(Z)-2,3-Dibromo-2-butene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dibromo-2-butene-1,4-diol: is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to 2-butene-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butene derivatives with fewer bromine atoms.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of dibromo ketones or aldehydes.
Reduction: Formation of butene derivatives with hydroxyl groups.
Substitution: Formation of substituted butene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2,3-Dibromo-2-butene-1,4-diol serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which (Z)-2,3-Dibromo-2-butene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and modulation of metabolic processes.
Comparison with Similar Compounds
(E)-2,3-Dibromo-2-butene-1,4-diol: The (E)-isomer of the compound with different spatial arrangement of bromine atoms.
2,3-Dibromo-1,4-butanediol: A similar compound with a saturated butane backbone.
2,3-Dichloro-2-butene-1,4-diol: A compound with chlorine atoms instead of bromine.
Uniqueness:
Structural Features: The (Z)-isomer’s unique spatial arrangement of bromine atoms and hydroxyl groups distinguishes it from other isomers and similar compounds.
Reactivity: The presence of bromine atoms enhances the compound’s reactivity in substitution and oxidation reactions compared to its chlorinated analogs.
By understanding the properties and applications of (Z)-2,3-Dibromo-2-butene-1,4-diol, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
111513-62-3 |
|---|---|
Molecular Formula |
C4H6Br2O2 |
Molecular Weight |
245.90 g/mol |
IUPAC Name |
(Z)-2,3-dibromobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3- |
InChI Key |
MELXIJRBKWTTJH-ARJAWSKDSA-N |
Isomeric SMILES |
C(/C(=C(\CO)/Br)/Br)O |
Canonical SMILES |
C(C(=C(CO)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


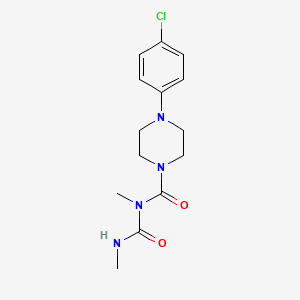
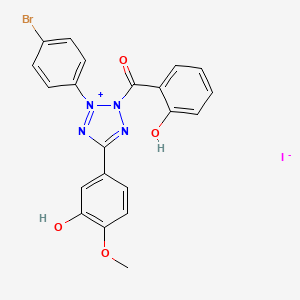
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)

